1,2-二溴-4,5-二乙氧基-3-氟苯

描述

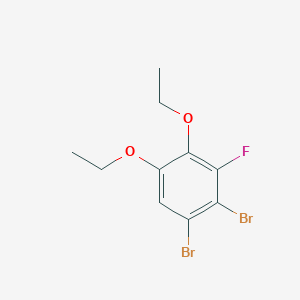

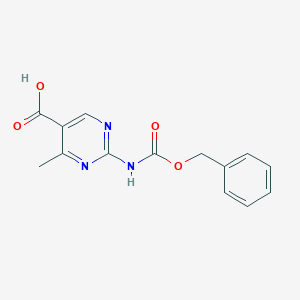

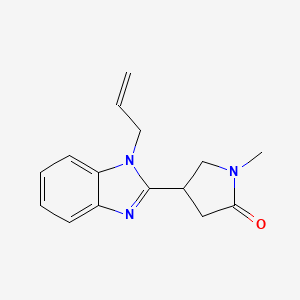

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a chemical compound with the molecular formula C10H11Br2FO2 . It belongs to the family of fluoroaromatic compounds. The compound is an odorless, white to off-white powder.

Synthesis Analysis

This compound can be synthesized through a reaction between 2,3-dibromo-1,4-difluorobenzene and diethyl oxalate. The resulting product can be purified through recrystallization in a mixture of ethanol and acetone.Molecular Structure Analysis

The InChI code for 1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is 1S/C10H11Br2FO2/c1-3-14-7-5-6 (11)8 (12)9 (13)10 (7)15-4-2/h5H,3-4H2,1-2H3 . The molecular weight of the compound is 342 .Physical And Chemical Properties Analysis

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene has a melting point of 106-108°C and a boiling point of 385°C. It is soluble in organic solvents such as acetone, chloroform, and ethanol, but it is insoluble in water.科学研究应用

有机金属化学和催化

1,2-二溴-4,5-二乙氧基-3-氟苯,是氟苯的衍生物,在有机金属化学中具有重要意义。氟苯及其衍生物,如1,2-二溴-4,5-二乙氧基-3-氟苯,越来越被认为是有机金属化学和基于过渡金属的催化中多功能溶剂。这些化合物中氟取代基的存在降低了它们向金属中心提供π-电子密度的能力,使它们可以用作非配位溶剂或可轻易被取代的配体。这些性质在定义催化和有机合成中的良好特征化合物中特别有用(Pike, Crimmin, & Chaplin, 2017)。

光谱分析

已对相关氟苯衍生物进行了研究,这些研究为了解它们的物理性质和相互作用提供了见解。例如,对2-氯-1,3-二溴-5-氟苯等化合物进行了傅立叶变换红外光谱和傅立叶变换拉曼光谱的研究。这些研究涉及正常坐标计算,并提供了这些分子振动特性的详细见解。这些分析对于理解这些化合物的化学和物理行为至关重要,这些行为可以推广到类似的衍生物(Ilango, Arivazhagan, Prince, & Balachandranb, 2008)。

构建块的合成

氟苯的衍生物,如1,2-二溴-4,5-二乙氧基-3-氟苯,在其他氟化合物的合成中至关重要。例如,对氟苯乙酸酯的弗里重排已经大规模进行,导致重要的氟化构建块的合成。这个过程突显了氟苯衍生物作为大规模合成化学上重要化合物的前体的潜力(Yerande et al., 2014)。

生物降解研究

已对二氟苯等化合物的生物降解进行了研究,包括与1,2-二溴-4,5-二乙氧基-3-氟苯密切相关的衍生物,以了解它们对环境的影响。这些化合物通常用作工业合成中的中间体。对能够降解这类化合物的微生物菌株的研究有助于我们了解环境修复和这些化学品在自然环境中的命运(Moreira, Amorim, Carvalho, & Castro, 2009)。

晶体结构分析

对氟苯及其衍生物的晶体结构进行的研究为固态中的分子间相互作用和分子排列提供了宝贵的见解。了解这些结构细节对于材料科学和制药应用至关重要(Misquitta, Welch, Stone, & Price, 2008)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

属性

IUPAC Name |

1,2-dibromo-4,5-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCURTWFEJWBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1OCC)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)

![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)

![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)